molecular formula C21H28N4O4S B2518014 ethyl 2-[(4-cyclohexyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 476448-36-9

ethyl 2-[(4-cyclohexyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2518014
CAS No.: 476448-36-9
M. Wt: 432.54
InChI Key: YRCDPBDJGYRLEB-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-cyclohexyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound with a molecular formula of C25H31N5O4S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-cyclohexyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of ethyl 2-[(4-cyclohexyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 2-[(4-cyclohexyl-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[[4-cyclohexyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-3-29-19(26)14-30-21-24-23-18(25(21)16-7-5-4-6-8-16)13-22-20(27)15-9-11-17(28-2)12-10-15/h9-12,16H,3-8,13-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCDPBDJGYRLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2CCCCC2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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